molecular formula C20H13N7 B14690778 [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile CAS No. 30842-84-3

[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile

Cat. No.: B14690778
CAS No.: 30842-84-3
M. Wt: 351.4 g/mol
InChI Key: FGJZQQLBIYYDAA-UHFFFAOYSA-N
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Description

[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile is a complex organic compound with the chemical formula C₂₀H₁₃N₇. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazene functional group (N=N) within their molecular structure. Azo compounds are known for their chromophoric properties, making them useful in various applications, particularly in the field of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and a coupling component, which in this case is 8-hydroxyquinoline. The reaction is usually performed in a basic medium to facilitate the formation of the azo bond. The diazonium salt is prepared by diazotizing an aromatic amine with nitrous acid, followed by coupling with 8-hydroxyquinoline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the azo group can lead to the formation of hydrazo compounds.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic media.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrazo compounds, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to antibacterial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    [(E)-(Phenyldiazenyl)phenyl]acetonitrile: Similar in structure but with phenyl groups instead of quinoline.

    [(E)-(Quinolin-8-yl)diazenyl]benzene: Contains a benzene ring instead of the hydrazinylidene group.

Uniqueness

[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile is unique due to the presence of both quinoline and hydrazinylidene groups, which confer distinct chemical and biological properties.

Properties

CAS No.

30842-84-3

Molecular Formula

C20H13N7

Molecular Weight

351.4 g/mol

IUPAC Name

1-cyano-N'-(quinolin-8-ylamino)-N-quinolin-8-yliminomethanimidamide

InChI

InChI=1S/C20H13N7/c21-13-18(26-24-16-9-1-5-14-7-3-11-22-19(14)16)27-25-17-10-2-6-15-8-4-12-23-20(15)17/h1-12,24H

InChI Key

FGJZQQLBIYYDAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NN=C(C#N)N=NC3=CC=CC4=C3N=CC=C4)N=CC=C2

Origin of Product

United States

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